4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Overview
Description
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is a fluorinated triazole compound with the molecular formula C6HF4N3 and a molecular weight of 191.09 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Triazole compounds, which include “4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole”, are known to interact with various biomolecular targets due to their ability to form hydrogen bonds and bipolar interactions .
Biochemical Pathways
Triazole compounds are known to interact with β-tubulin via hydrogen bonding with numerous amino acids .
Pharmacokinetics
The compound is a solid under normal conditions , which could influence its bioavailability.
Result of Action
Similar triazole compounds have demonstrated antifungal activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole typically involves the fluorination of 1H-benzo[d][1,2,3]triazole. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cycloaddition Reactions: As a triazole, it can undergo cycloaddition reactions with alkynes and azides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cycloaddition reactions can produce triazole-linked compounds .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: The non-fluorinated parent compound.
1,2,3-Triazole: A simpler triazole structure without the benzene ring.
Fluorinated Triazoles: Other triazoles with different fluorination patterns.
Uniqueness
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMLVOXCVGHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NNN=C2C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423370 | |
Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26888-72-2 | |
Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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